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Compound of Interest

Compound Name:
Ethyl 3-(5-methylfuran-2-yl)-3-

oxopropanoate

CAS No.: 5896-37-7

Cat. No.: B2478575

Get Quote

In the landscape of medicinal chemistry, the furan ring is classified as a "privileged scaffold".[1]

[2] This five-membered aromatic heterocycle is a core structural motif in numerous natural

products and FDA-approved drugs, valued for its ability to act as a bioisostere for phenyl rings

while offering distinct electronic properties and metabolic profiles.[2] Furan derivatives exhibit a

vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer

properties.[3] When this potent scaffold is combined with the β-keto ester functionality, as seen

in Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, the resulting molecule becomes a highly

versatile platform for chemical synthesis. The β-keto ester group provides multiple reactive

sites, enabling a wide range of carbon-carbon bond-forming reactions crucial for building

molecular complexity. This unique combination makes the title compound a valuable precursor

for novel heterocyclic systems and other complex molecules with potential therapeutic

applications.[4]
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Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is a bifunctional organic molecule featuring a

5-methylfuran ring linked to an ethyl propanoate backbone via a ketone. This structure provides

a rich chemical handle for further synthetic transformations.

Figure 2: Keto-Enol Tautomerism
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Caption: Figure 2: Equilibrium between keto and enol tautomers.

This tautomerism is not merely a structural curiosity; it dictates the molecule's reactivity. The

keto form reacts as a typical ketone, while the enol form behaves as a nucleophilic alkene. The

acidic α-protons of the keto form and the nucleophilicity of the enol are central to the synthetic

utility of this class of compounds. Proton NMR spectroscopy is the most direct method for

observing and quantifying the ratio of the two tautomers in solution, as the interconversion is

slow enough on the NMR timescale to allow for the resolution of distinct signals for each form.

Synthesis and Purification
The most logical and field-proven approach for synthesizing Ethyl 3-(5-methylfuran-2-yl)-3-
oxopropanoate is through a crossed Claisen condensation. This carbon-carbon bond-forming

reaction involves the acylation of an ester enolate. In this specific case, the reaction would

occur between 2-acetyl-5-methylfuran and a suitable carbonate, such as diethyl carbonate, in

the presence of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

The causality behind this choice is rooted in the mechanism. The strong base deprotonates the

α-carbon of the ketone (2-acetyl-5-methylfuran), which is more acidic than the α-protons of an

ester, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b2478575/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-furan-containing-keto-esters
https://www.benchchem.com/product/b2478575/docs?utm_src=pdf-body-img#introduction-the-strategic-importance-of-furan-containing-keto-esters
https://www.benchchem.com/product/b2478575/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-furan-containing-keto-esters
https://www.benchchem.com/product/b2478575/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-furan-containing-keto-esters
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2478575?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and expulsion of

an ethoxide leaving group yields the target β-keto ester.

Figure 3: Synthetic Workflow
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Caption: Figure 3: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established procedures for Claisen-type

condensations. Progress can be monitored by Thin-Layer Chromatography (TLC).

Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2

equivalents) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an

inert nitrogen atmosphere, add diethyl carbonate (2.0 equivalents).

Addition of Ketone: Slowly add a solution of 2-acetyl-5-methylfuran (1.0 equivalent) in

anhydrous THF to the suspension via a dropping funnel. An exothermic reaction may be

observed.

Reaction: After the addition is complete, heat the reaction mixture to reflux for approximately

6 hours, or until TLC analysis indicates the consumption of the starting ketone.

Workup: Cool the reaction mixture to 0°C in an ice bath and cautiously quench with a dilute

acid solution (e.g., 10% HCl) until the mixture is acidic (pH ~5-6).

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with

ethyl acetate (3 x volumes). Combine the organic layers.

Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate

solution, water, and finally, brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil should be purified by flash column chromatography on

silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield

the pure product.

Spectroscopic Characterization
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Full experimental spectral data for Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is not

readily available in published literature. However, a detailed and reliable characterization can

be predicted based on the analysis of its structural components and comparison with closely

related, well-documented analogues. The presence of keto-enol tautomerism will result in two

sets of signals in NMR spectra, with the ratio depending on the solvent used.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be the most informative for structural confirmation and for

assessing the keto-enol ratio. Distinct signals for the furan, ethyl ester, methyl, and the central

methylene/methine protons will be present.
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Proton
Assignment

Predicted
Chemical
Shift (δ,
ppm) (Keto
Form)

Predicted
Multiplicity

Predicted
Chemical
Shift (δ,
ppm) (Enol
Form)

Predicted
Multiplicity

Rationale /
Analog
Compariso
n

-O-CH₂-CH₃ ~4.20 Quartet (q) ~4.25 Quartet (q)

Typical range

for ethyl ester

methylene

protons.

-O-CH₂-CH₃ ~1.28 Triplet (t) ~1.30 Triplet (t)

Typical range

for ethyl ester

methyl

protons.

Furan-CH₃ ~2.40 Singlet (s) ~2.35 Singlet (s)

Consistent

with methyl

groups on a

furan ring.

Furan H-4 ~6.25 Doublet (d) ~6.15 Doublet (d)

Furan

protons ortho

to an alkyl

group appear

around 6.1-

6.3 ppm.

Furan H-3 ~7.20 Doublet (d) ~6.80 Doublet (d)

Furan

protons ortho

to a carbonyl

group are

deshielded

and appear

further

downfield.

-CO-CH₂-CO- ~3.90 Singlet (s) - - Active

methylene
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protons in β-

dicarbonyls.

=CH- (enol) - - ~5.80 Singlet (s)

Vinylic proton

of the enol

tautomer.

-OH (enol) - - ~12.5
Broad Singlet

(br s)

Intramolecula

rly hydrogen-

bonded

enolic proton,

highly

deshielded.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will confirm the carbon framework, with distinct signals for the

carbonyls, furan ring carbons, and the ethyl ester group.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale / Analog
Comparison

Furan-CH₃ ~14.0
Typical for a methyl group on

an aromatic ring.

-O-CH₂-CH₃ ~14.2

Standard chemical shift for the

methyl carbon of an ethyl

ester.

-CO-CH₂-CO- ~45-50
Methylene carbon between

two carbonyls.

-O-CH₂-CH₃ ~61.5
Methylene carbon of an ethyl

ester.

Furan C-4 ~109.0
Electron-rich furan carbon

adjacent to the methyl group.

Furan C-3 ~118.0
Furan carbon adjacent to the

carbonyl-substituted carbon.

Furan C-2 ~145.0
Furan carbon bearing the acyl

group.

Furan C-5 ~159.0
Furan carbon bearing the

methyl group.

Ester C=O ~168.0
Carbonyl carbon of the ester

group.

Ketone C=O ~192.0
Carbonyl carbon of the ketone

group (keto form).

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will clearly show the presence of the two carbonyl groups and the furan ring.
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Rationale

C-H (sp²) 3100-3150 Medium
Aromatic C-H stretch

of the furan ring.

C-H (sp³) 2850-3000 Medium

Aliphatic C-H stretch

of methyl and ethyl

groups.

C=O (Ester) ~1740 Strong

Characteristic stretch

for a saturated ester

carbonyl.

C=O (Ketone) ~1715 Strong

Characteristic stretch

for an aryl ketone. In

the enol form, this will

shift to ~1660 cm⁻¹

due to conjugation.

C=C (Furan) 1500-1600 Medium-Strong

Aromatic C=C

stretching vibrations of

the furan ring.

C-O (Ester) 1150-1250 Strong

C-O stretching

vibrations of the ester

group.

Mass Spectrometry (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak and

characteristic fragmentation patterns.
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m/z Value Proposed Fragment Rationale

196 [M]⁺
Molecular ion peak

corresponding to C₁₀H₁₂O₄.

151 [M - OCH₂CH₃]⁺
Loss of the ethoxy radical from

the ester group.

123 [5-methylfuran-C=O]⁺

Acylium ion formed by

cleavage alpha to the ketone,

a very common fragmentation.

95 [5-methylfuran]⁺
Loss of CO from the acylium

ion.

Reactivity and Potential Applications in Drug
Discovery
The true value of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate for drug development

professionals lies in its synthetic versatility. It serves as an ideal starting material for

constructing more complex heterocyclic systems.

As a Nucleophile: The active methylene protons are readily deprotonated by mild bases to

form a stabilized enolate. This enolate can participate in a variety of reactions, including

alkylations and Michael additions, allowing for the introduction of diverse substituents at the

C2 position.

As an Electrophile Precursor: The two distinct carbonyl groups allow for selective reactions.

For example, condensation reactions with hydrazines or hydroxylamines can be used to

construct pyrazole or isoxazole rings, respectively—scaffolds that are prevalent in many

bioactive molecules.

Decarboxylation: Like other β-keto esters, this compound can undergo hydrolysis and

subsequent decarboxylation to yield a simple methyl ketone (1-(5-methylfuran-2-yl)ethan-1-

one), providing another pathway for functionalization.
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Given the wide range of biological activities associated with furan derivatives, this molecule is a

prime candidate for use in building libraries of novel compounds for high-throughput screening.

[1][3]Potential therapeutic areas include:

Antimicrobial Agents: The furan nucleus is a key component of drugs like nitrofurantoin. [2]*

Anti-inflammatory Drugs: Furan-containing compounds have been investigated as inhibitors

of enzymes like COX-2.

Anticancer Therapeutics: The furan scaffold can be found in natural products with cytotoxic

activity.

Conclusion
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate represents a strategically important molecule

at the intersection of privileged scaffold chemistry and versatile synthetic functionality. Its

structure, dominated by the bioactive furan ring and the reactive β-keto ester group, makes it a

valuable tool for medicinal chemists. The inherent keto-enol tautomerism is a key feature that

governs its reactivity and must be considered during reaction design and analytical

characterization. While detailed published data on this specific molecule is limited, its

properties and reactivity can be confidently predicted, providing a solid foundation for its

application in the synthesis of novel and potentially therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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